
N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide
Descripción general
Descripción
“N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide” is an organic compound. It contains a chloro-methylphenyl group (a benzene ring with a chlorine atom and a methyl group attached), which is linked to a hydroxyacetamide group (an acetamide group with a hydroxyl group attached) via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the chloro-methylphenyl group) and an amide group (from the hydroxyacetamide group). The chlorine atom and the hydroxyl group would be expected to significantly influence the compound’s chemical behavior .Aplicaciones Científicas De Investigación
Properties and Uses of Paracetamol Derivatives
Paracetamol and its derivatives, including compounds related to "N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide," have been extensively studied for their analgesic and antipyretic properties. These compounds are significant not only as end products but also as precursors in the synthesis of other organic compounds. Their applications extend beyond over-the-counter headache remedies, contributing to the development of new analgesics with improved efficacy and safety profiles (Iwuozor, 2019).
Environmental Impact and Toxicity
Research on related chloro- and methyl- substituted compounds has provided insight into their environmental presence, degradation pathways, and potential toxicity. For example, studies on 4-chloro-2-methylphenoxyacetic acid (MCPA) have assessed its genotoxicity, finding it non-genotoxic in vivo, which aligns with its non-carcinogenic profile in rats and mice. This research aids in understanding the environmental and health impacts of these compounds and guides regulatory and safety evaluations (Elliott, 2005).
Antidepressant Potential
Exploring the antidepressant potential of AMPA receptor agonists, studies suggest that ketamine and its analogs, sharing structural similarities with "this compound," offer a promising avenue for developing novel antidepressants. These compounds exhibit rapid onset antidepressant effects, highlighting the importance of AMPA receptors in the mechanism of action of these drugs (Yang et al., 2012).
Antimicrobial Applications
The antimicrobial properties of compounds like triclosan, which shares functional similarities with "this compound," have been extensively reviewed. These properties make such compounds valuable in consumer products, including personal care products and textiles, contributing to the ongoing search for new and effective antimicrobial agents (Bedoux et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that the compound could potentially influence pathways involving carbon–carbon bond formations, as suggested by its potential use in suzuki–miyaura coupling reactions .
Result of Action
Based on its potential use in suzuki–miyaura coupling reactions, it could play a role in the formation of new carbon–carbon bonds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)11-9(13)5-12/h2-4,12H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMCFCQPQKUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



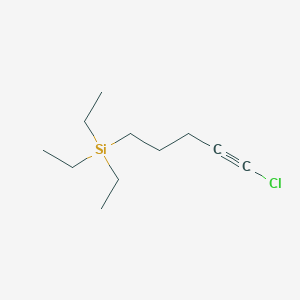
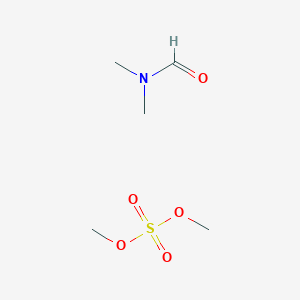
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)

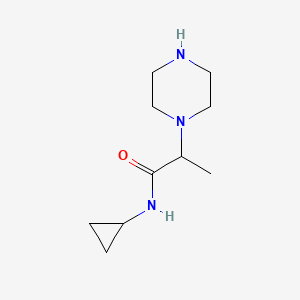
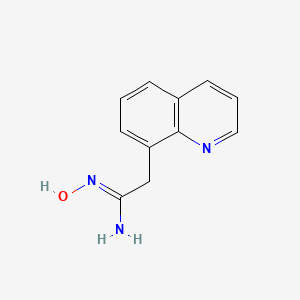
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)
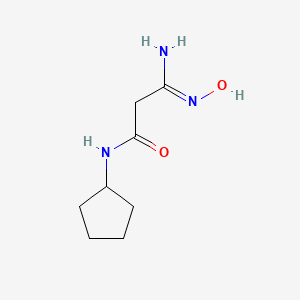

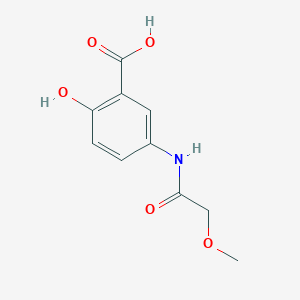
![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)
![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)

